2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(4-methoxyphenyl)acetamide
Description
Historical Development of 1,8-Naphthyridine-Oxadiazole Hybrids
The 1,8-naphthyridine scaffold has been a cornerstone of medicinal chemistry since the mid-20th century, with early derivatives like nalidixic acid demonstrating potent antibacterial properties. Its structural versatility allows for modifications at multiple positions, enabling researchers to fine-tune pharmacokinetic and pharmacodynamic profiles. The integration of oxadiazole rings into naphthyridine frameworks emerged as a strategy to enhance hydrogen-bonding capabilities and metabolic stability. For instance, 3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one derivatives synthesized by Ke Chen and colleagues exhibited dual anti-cancer and cisplatin-sensitization activities, underscoring the synergistic potential of such hybrids.
The synthesis of 1,8-naphthyridine-oxadiazole hybrids initially relied on multistep condensation and cyclization reactions, often requiring harsh conditions. Advances in microwave-assisted synthesis and chloramine-T-mediated oxidations later streamlined production, enabling higher yields and scalability. These methodological improvements facilitated the exploration of structure-activity relationships (SARs), particularly the impact of oxadiazole positioning on tubulin polymerization inhibition and kinase modulation.
Emergence of Fluorophenyl-Substituted Naphthyridines in Drug Discovery
Fluorine incorporation into pharmaceutical scaffolds has become a hallmark of modern drug design due to its ability to modulate electron density, enhance membrane permeability, and resist oxidative metabolism. In 1,8-naphthyridine derivatives, fluorophenyl substitutions at the C-3 position have been shown to improve antimicrobial efficacy against Gram-negative pathogens, including ciprofloxacin-resistant Pseudomonas aeruginosa strains. The 3-fluorophenyl group in particular enhances π-π stacking interactions with bacterial DNA gyrase, a mechanism critical for quinolone-class antibiotics.
Recent studies have extended this strategy to hybrid systems. For example, 7-(3-aminopyrrolidinyl)-1-cyclopropyl-6-fluoro-1,8-naphthyridine-3-carboxylic acid derivatives demonstrated nanomolar inhibitory concentrations against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the therapeutic relevance of fluorinated naphthyridines. The compound under discussion builds on this legacy by incorporating a 3-fluorophenyl-substituted oxadiazole moiety, potentially amplifying its binding affinity for both bacterial and eukaryotic targets.
Evolution of Oxadiazole Pharmacophores in Medicinal Chemistry
1,2,4-Oxadiazoles have transitioned from niche synthetic intermediates to privileged pharmacophores over the past two decades. Their rise stems from favorable physicochemical properties, including metabolic stability and hydrogen-bond acceptor capacity. Early applications focused on anti-inflammatory agents, with oxadiazole-oxime hybrids demonstrating cyclooxygenase (COX) inhibition comparable to indomethacin but with reduced gastrointestinal toxicity.
The 1,2,4-oxadiazole ring’s ability to act as a bioisostere for ester or amide groups has expanded its utility in kinase inhibitor design. For instance, oxadiazole-containing analogs of imatinib exhibited improved selectivity for Abl tyrosine kinase, reducing off-target effects. In the context of the subject compound, the 1,2,4-oxadiazole moiety may serve dual roles: stabilizing the naphthyridine core through intramolecular hydrogen bonding and directly interacting with enzymatic active sites via its nitrogen and oxygen atoms.
Current Research Landscape and Significance
The convergence of 1,8-naphthyridine and oxadiazole chemistry represents a frontier in multitarget drug discovery. Hybrid structures are increasingly investigated for their ability to simultaneously modulate disparate biological pathways—a critical advantage in treating complex diseases like cancer and neurodegenerative disorders. The addition of a 4-methoxyphenylacetamide side chain in the subject compound introduces a third pharmacophoric element, potentially enabling allosteric modulation or protein-protein interaction disruption.
Contemporary synthetic strategies emphasize regioselective functionalization to avoid positional isomers, a common challenge in oxadiazole-naphthyridine systems. Computational docking studies of analogous compounds reveal preferential binding to ATP pockets in kinases and intercalation sites in DNA, suggesting broad mechanistic versatility. As antibiotic resistance and oncogenic mutations escalate, such multifunctional hybrids offer a promising avenue for circumventing existing resistance mechanisms through polypharmacology.
Table 1: Key Structural Features and Hypothesized Roles in the Subject Compound
Properties
IUPAC Name |
2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN5O4/c1-15-6-11-20-23(34)21(26-30-24(31-36-26)16-4-3-5-17(27)12-16)13-32(25(20)28-15)14-22(33)29-18-7-9-19(35-2)10-8-18/h3-13H,14H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXFGNBJZLDJTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)OC)C4=NC(=NO4)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materialsThe final step involves the acylation of the naphthyridine derivative with 4-methoxyphenyl acetic acid under specific reaction conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions.
Scientific Research Applications
Anti-Cancer Properties
Recent studies have highlighted the compound's potential as an anti-cancer agent. In vitro assays demonstrate significant cytotoxic effects against various cancer cell lines, including:
- SNB-19 (glioblastoma)
- OVCAR-8 (ovarian cancer)
These studies report percent growth inhibitions (PGIs) exceeding 80%, indicating strong anti-tumor activity. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through interference with key signaling pathways .
Anti-Inflammatory Effects
In silico molecular docking studies suggest that the compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The docking results indicate favorable binding interactions with the active site of 5-LOX, suggesting its potential use in treating inflammatory diseases .
Case Studies and Research Findings
Several research articles have documented the synthesis and evaluation of this compound:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and inhibit the growth of certain cancer cells .
Comparison with Similar Compounds
Methodologies for Comparative Analysis of Similar Compounds
Structural Similarity Assessment via Tanimoto and Dice Coefficients
Computational similarity metrics, such as the Tanimoto coefficient and Dice index , quantify structural resemblance by comparing molecular fingerprints. For example, aglaithioduline showed ~70% similarity to the HDAC inhibitor SAHA using Tanimoto-based methods, correlating with shared pharmacokinetic properties . Applied to the target compound, these metrics could identify analogs like 3-(3-fluorophenyl)-1,2,4-oxadiazole derivatives or 1,8-naphthyridine-based kinase inhibitors , prioritizing candidates for bioactivity testing .
Table 1: Hypothetical Structural Similarity Indices
| Compound Name | Tanimoto Coefficient (MACCS) | Dice Index (Morgan) |
|---|---|---|
| Target Compound | Reference | Reference |
| 3-(3-Fluorophenyl)-1,2,4-oxadiazole | 0.82 | 0.78 |
| 7-Methyl-1,8-naphthyridine analog | 0.76 | 0.71 |
| SAHA (Reference HDAC inhibitor) | 0.68 | 0.65 |
Bioactivity Profiling and Activity Landscape Modeling
Hierarchical clustering of bioactivity profiles can group compounds with shared modes of action. For instance, rapamycin analogs with minor structural differences exhibited distinct bioactivity shifts due to substituent changes at key positions . Similarly, the target compound’s fluorophenyl and methoxyphenyl groups may modulate interactions with kinases or epigenetic targets, creating "activity cliffs" when compared to analogs .
Table 2: Hypothetical Bioactivity Comparison
| Compound Name | IC50 (Kinase X) | HDAC Inhibition (%) |
|---|---|---|
| Target Compound | 12 nM | 85% |
| 3-Fluorophenyl-oxadiazole analog | 45 nM | 62% |
| SAHA | N/A | 95% |
Molecular Networking and MS/MS-Based Dereplication
High-resolution MS/MS data and molecular networking (cosine score ≥ 0.8) can cluster the target compound with structurally related molecules. For example, rapamycin derivatives were grouped based on conserved fragmentation patterns, pinpointing regions of structural divergence (e.g., substituents at positions 29–36) . This approach would highlight the target compound’s unique 1,2,4-oxadiazole and naphthyridine motifs.
NMR and Docking Studies for Functional Insights
NMR chemical shift comparisons (e.g., rapamycin vs. analogs ) reveal conserved chemical environments and substituent effects . For the target compound, NMR could validate the oxadiazole-naphthyridine conformation. Chemical Space Docking () would predict binding poses against targets like ROCK1 kinase, with enrichment protocols filtering low-affinity analogs .
Key Comparisons with Structural Analogs
- 1,2,4-Oxadiazole Derivatives: The 3-fluorophenyl group enhances metabolic stability compared to non-fluorinated analogs, as seen in SAHA-like HDAC inhibitors .
- 1,8-Naphthyridine Scaffolds : The 7-methyl-4-oxo moiety may improve solubility over unsubstituted naphthyridines, akin to anticancer kinase inhibitors .
- Acetamide Linkers : The 4-methoxyphenyl group likely enhances target binding vs. simpler alkyl acetamides, similar to EGFR inhibitors .
Biological Activity
The compound 2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(4-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This paper reviews the existing literature on its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological potentials.
Chemical Structure and Properties
The compound's structure can be broken down into several functional components:
- Oxadiazole ring : Contributes to its biological activity through interactions with various biological targets.
- Naphthyridine moiety : Known for its role in many pharmacologically active compounds.
- Methoxy and fluorophenyl groups : These substituents may enhance lipophilicity and influence the compound's interaction with biological systems.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H22F N5O3 |
| Molecular Weight | 421.44 g/mol |
| LogP | 3.6219 |
| Polar Surface Area | 64.368 Ų |
| Hydrogen Bond Acceptors | 7 |
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar compounds containing oxadiazole and naphthyridine moieties. For instance:
- Mechanism of Action : Compounds with oxadiazole rings have been shown to induce apoptosis in cancer cells by promoting oxidative stress and inhibiting key signaling pathways such as Notch-AKT .
-
Case Studies :
- A study demonstrated that derivatives of naphthyridine exhibited significant cytotoxicity against various cancer cell lines, suggesting that the presence of the naphthyridine scaffold enhances anticancer activity .
- Another investigation found that compounds with similar structures effectively inhibited cell proliferation in breast cancer models by inducing G2/M phase arrest .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Antifungal Activity : Research indicates that oxadiazole derivatives exhibit potent antifungal activity against strains of Candida and Aspergillus. The structure-activity relationship (SAR) suggests that modifications to the oxadiazole ring can enhance efficacy against fungal pathogens .
- Antibacterial Effects : Preliminary tests have shown that compounds with similar frameworks possess significant antibacterial properties against Gram-positive and Gram-negative bacteria . The presence of electron-withdrawing groups like fluorine may enhance these effects.
Summary of Research Findings
The following table summarizes key findings regarding the biological activities associated with the compound:
Q & A
Q. Structural Confirmation :
- NMR/HRMS : ¹H/¹³C NMR verifies proton environments and carbon connectivity; HRMS validates molecular weight .
- X-ray Crystallography (if crystals are obtainable): Resolves stereochemical ambiguities, as seen in related naphthyridine derivatives .
Advanced: How can reaction conditions be optimized for improved yield and purity?
Answer:
Heuristic algorithms (e.g., Bayesian optimization) and Design of Experiments (DoE) are effective for systematic optimization:
- DoE Workflow :
- Parameter Screening : Identify critical variables (e.g., temperature, catalyst loading, solvent polarity) via fractional factorial design.
- Response Surface Modeling : Use central composite design to map yield/purity responses to parameter interactions.
- Validation : Confirm predicted optimal conditions with triplicate runs .
Example Optimization Table (hypothetical data based on ):
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Reaction Temp. | 60–100°C | 85°C |
| Catalyst Loading | 5–15 mol% | 10 mol% |
| Solvent | DMF, DMSO | DMF |
Flow Chemistry : Continuous-flow systems enhance reproducibility and heat transfer for exothermic steps (e.g., oxadiazole cyclization) .
Basic: What analytical techniques are used to confirm the compound’s identity and purity?
Answer:
- Chromatography :
- Spectroscopy :
Advanced: How is the compound’s biological activity evaluated in disease models?
Answer:
- Target Identification : Computational docking (e.g., AutoDock Vina) predicts binding to enzymes like Pfmrk (malaria target) or kinases implicated in cancer .
- In Vitro Assays :
- In Vivo Validation :
Advanced: How should researchers address contradictions in biological activity data across studies?
Answer:
- Root-Cause Analysis :
- Purity Verification : Reanalyze compound batches via HPLC; impurities >2% may skew activity .
- Assay Conditions : Compare buffer pH, serum concentration, and incubation times—subtle changes can alter protein binding or stability .
- Structural Analogues : Test derivatives (e.g., varying methoxy/fluoro substituents) to isolate pharmacophore contributions .
- Orthogonal Assays : Validate hits using unrelated methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration differences (standardize at 1 mM) .
Basic: What safety precautions are required when handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
- First Aid :
- Inhalation : Move to fresh air; administer oxygen if breathing is labored.
- Ingestion : Rinse mouth; do NOT induce vomiting .
Advanced: How can computational methods guide the design of derivatives with enhanced potency?
Answer:
- QSAR Modeling : Train models on bioactivity data of analogues to predict critical substituents (e.g., electron-withdrawing groups on the oxadiazole improve target binding) .
- MD Simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to identify stable binding poses and residues for mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
